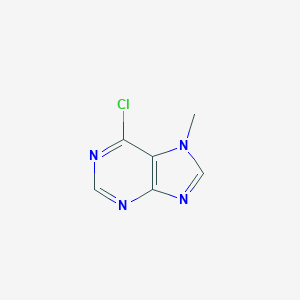

6-Chloro-7-methylpurine

Beschreibung

Overview of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine and its derivatives are fundamental heterocyclic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.net Their widespread presence in natural products and their central role in the metabolic processes of all living organisms underscore their biological significance. rsc.org Key natural purines include adenine (B156593) and guanine (B1146940), the building blocks of nucleic acids, and other compounds like xanthine (B1682287) and hypoxanthine (B114508). rsc.org

In the realms of chemical biology and medicinal chemistry, purine derivatives are recognized as "privileged scaffolds" due to their broad range of pharmacological activities. mdpi.com Researchers have extensively investigated these compounds, leading to the development of numerous drugs. nih.gov The therapeutic potential of purine derivatives spans a wide array of diseases; they have been developed as anticancer, antiviral (including anti-HIV and anti-influenza), anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.netnih.gov Their mechanism of action often involves mimicking natural purines to interact with biological targets like enzymes (e.g., kinases) and receptors. rsc.orgmdpi.com The continuous exploration of both natural and synthetic purines, along with their structure-activity relationships, positions them at the forefront of drug discovery and development. nih.gov

Significance of Halogenated Purines in Research

Halogenated purines are a specific class of purine derivatives that have proven to be exceptionally valuable in academic and industrial research. The introduction of halogen atoms, such as chlorine, into the purine ring system significantly modifies the compound's electronic properties and reactivity. Specifically, a chlorine atom at the C6 position, as seen in 6-chloropurines, enhances the molecule's reactivity toward nucleophilic substitution. vulcanchem.com This feature makes halogenated purines highly versatile precursors for the synthesis of a multitude of other purine derivatives, as the halogen can be readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides).

This synthetic utility is crucial in medicinal chemistry for creating libraries of compounds for drug screening. Research has shown that halogenated purines themselves can exhibit significant biological activity. For instance, 9-alkylated-6-halogenated and 2,6-dihalogenated purines have demonstrated notable antiproliferative activity against cancer cell lines. nih.gov Furthermore, these compounds have been instrumental in the development of kinase inhibitors and have been investigated for their antiviral properties. aai.orgacs.org The ability to functionalize the purine core via its halogenated intermediates allows for the systematic exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents. dtic.mil

Research Context and Rationale for Studying 6-Chloro-7-methylpurine

This compound (CAS 5440-17-5) is a specific halogenated purine that serves as a key subject of study and a valuable synthetic intermediate in chemical research. chemicalbook.comchemicalbook.com Its structure, featuring a reactive chlorine at the 6-position and a methyl group at the N7 position, makes it distinct from its more commonly studied N9-alkylated isomers. The methyl group at the N7 position stabilizes the 7H-tautomer of the purine ring. vulcanchem.com

The primary rationale for its study lies in its utility as a building block. The chlorine atom is a good leaving group, facilitating the synthesis of a wide range of 6-substituted 7-methylpurine derivatives. For example, it has been used in reactions with thiols to create compounds like 7-methyl-6-(nitroimidazolyl)thiopurines. osi.lv Kinetic studies have been performed to understand its reactivity with nucleophiles like hydroxide (B78521) ions, providing fundamental data on the reactivity of the purine ring system. researchgate.netrsc.org

Furthermore, this compound has been specifically designed for unique applications in chemical biology. In one study, a radiolabeled version, [¹⁴C]7m6CP, was developed as a "proprobe" to noninvasively assess the function of glutathione (B108866) (GSH)-conjugate efflux systems in the brain. nih.gov The compound was designed to readily enter the brain, be converted to its GSH conjugate, and then be cleared, allowing researchers to monitor the activity of these important detoxification pathways. nih.gov Compared to more complex poly-halogenated purines, its relatively simple structure provides a less reactive scaffold, making it ideal for foundational studies in medicinal chemistry and for building more complex molecules in a controlled manner.

Historical Perspective of Research on this compound and its Analogs

The scientific investigation of halogenated purines, including analogs of this compound, dates back to at least the mid-20th century. Early research in the 1950s explored the effects of various purine derivatives on viral multiplication, with reports on compounds like 2,6-dichloro-7-methyl purine being tested for activity against the vaccinia virus. aai.org

A significant focus of historical research has been on the fundamental chemical properties and reactivity of these compounds. Studies in the 1970s, for instance, meticulously measured the kinetics of the reactions between this compound and hydroxide ions, comparing its reactivity to its N9-methyl isomer and other related purines. researchgate.netrsc.orgresearchgate.net These studies provided crucial insights into the influence of substituent positions on the chemical behavior of the purine scaffold.

The synthesis of this compound has also been a long-standing area of interest. The direct alkylation of 6-chloropurine (B14466) with agents like methyl iodide is a common method, but it often leads to a mixture of the N7 and N9 isomers, with the N9 isomer frequently being the major product. researchgate.netacs.org Over the years, researchers have investigated different solvents and reaction conditions to improve the regioselectivity of this alkylation, aiming to increase the yield of the less common, but synthetically valuable, N7 isomer. researchgate.netacs.org This ongoing challenge highlights the compound's importance as a target for synthetic methodology development.

Compound Information Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₄ | nih.gov |

| Molecular Weight | 168.58 g/mol | nih.gov |

| CAS Number | 5440-17-5 | nih.gov |

| Melting Point | 175-185°C | chemicalbook.com |

| IUPAC Name | This compound | nih.gov |

| SMILES | CN1C=NC2=C1C(=NC=N2)Cl | nih.gov |

Related Purine Analogs Mentioned in Research

| Compound Name | CAS Number | Molecular Formula | Note |

|---|---|---|---|

| 6-Chloropurine | 87-42-3 | C₅H₃ClN₄ | Precursor for methylation researchgate.net |

| 2,6-Dichloro-7-methylpurine (B182706) | 190654-80-9 | C₆H₄Cl₂N₄ | An analog with an additional chlorine atom |

| 6-Bromo-7-methylpurine | --- | C₆H₅BrN₄ | Bromo-analog used in radiotracer synthesis researchgate.net |

| 7-Methyl-6-thiopurine | --- | C₆H₆N₄S | Synthesized from this compound osi.lv |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZREVPKGQGLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202788 | |

| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-17-5 | |

| Record name | 7H-Purine, 6-chloro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-7-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Purine, 6-chloro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-7-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373NFV6YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 7 Methylpurine

Synthetic Pathways to 6-Chloro-7-methylpurine

The synthesis of this compound is primarily achieved through two main strategies: the direct alkylation of 6-chloropurine (B14466) derivatives and the derivatization of substituted purinethiones. Each pathway presents unique considerations regarding regioselectivity and reaction efficiency.

Alkylation of 6-Chloropurine Derivatives for N7-Substitutionnih.govbenchchem.comacs.org

A common method for preparing N7-alkylated purines involves the direct alkylation of purine (B94841) derivatives with alkyl halides under basic conditions. nih.govacs.org However, this approach is often complicated by the formation of isomeric mixtures, as the nitrogen atoms in the purine ring exhibit different nucleophilicities.

Direct alkylation of 6-chloropurine typically results in a mixture of N7- and N9-substituted isomers. nih.govacs.org The thermodynamically more stable N9 regioisomer is usually the predominant product, while the desired N7 isomer is often formed as a minor product. nih.govacs.org The challenge lies in controlling the regioselectivity of the alkylation reaction to favor the N7 position.

The ratio of N7 to N9 isomers is highly dependent on the reaction conditions. nih.govnih.gov For instance, the methylation of 6-bromopurine, a related halopurine, with [11C]CH3I is known to yield a mixture of the N7- and N9-alkylated products, with the N9-isomer being the major component under conventional conditions. nih.gov The distribution of isomers is a critical consideration, as their separation can be challenging, necessitating specific purification techniques. acs.orgnih.gov

The regioselectivity of the alkylation of 6-chloropurine is significantly influenced by the choice of catalyst, solvent, and temperature. nih.gov The N7-substituted compounds are generally considered the kinetically favored products. nih.gov Therefore, reactions are often optimized under kinetically controlled conditions, typically at room temperature, to maximize the yield of the N7 isomer before it potentially rearranges to the more thermodynamically stable N9 isomer. nih.gov

A study on the tert-butylation of 6-chloropurine demonstrated that the use of specific Lewis acid catalysts is crucial. nih.gov Tin(IV) chloride (SnCl4) proved to be the most effective catalyst for favoring N7-alkylation, while others like TMSOTf, FeCl3, ZnCl2, AlCl3, and BF3·Et2O did not promote the reaction at room temperature. nih.gov The reaction did not proceed at all without a catalyst. nih.gov

The solvent also plays a critical role. In solvents like acetonitrile (B52724) (ACN), increasing the temperature can lead to the conversion of the initially formed N7-isomer into the N9-isomer. nih.gov For example, heating the N7-tert-butyl isomer in ACN at 80°C resulted in its conversion to the N9-isomer. nih.gov

Table 1: Effect of Reaction Conditions on the tert-Butylation of 6-Chloropurine

| Catalyst | Solvent | Temperature (°C) | N7:N9 Isomer Ratio (approx.) | Isolated Yield (N7-isomer) |

|---|---|---|---|---|

| SnCl₄ | DCE | Room Temp | 84:6 | 78% |

| SnCl₄ | ACN | Room Temp | 73:2 | - |

| TiCl₄ | DCE | Room Temp | 66:34 | 43% |

| SnCl₄ | ACN | 80 °C | 0:55 (plus byproducts) | - (39% N9-isomer) |

Data sourced from a study on direct N7 regioselective tert-alkylation. nih.gov

The synthesis of this compound specifically involves the N7-methylation of a 6-chloropurine substrate. The primary starting materials for this reaction are 6-chloropurine and a suitable methylating agent.

A documented method for synthesizing this compound involves the N7-methylation of 6-chloropurine using methyl iodide as the methylating agent in a polar aprotic solvent such as dimethylformamide (DMF). Other alkylating agents and bases can also be employed, though they may lead to varying ratios of N7 and N9 isomers. nih.govub.edu

Table 2: Reagents for the Synthesis of this compound

| Starting Purine | Methylating Agent | Solvent | Base (if applicable) |

|---|---|---|---|

| 6-Chloropurine | Methyl iodide | Dimethylformamide (DMF) | Not specified |

| 6-Chloropurine | Methyl iodide | Acetonitrile | DBU or KOH |

| 6-Bromopurine | [¹¹C]Methyl iodide | Dimethylformamide (DMF) | Sodium hydroxide (B78521) |

This table compiles common reagents used in the methylation of 6-halopurines. nih.govub.edu

Due to the frequent co-formation of N7 and N9 isomers during direct alkylation, effective purification methods are essential. acs.orgnih.gov Chromatographic techniques are commonly employed to separate these regioisomers.

Silica gel column chromatography is a standard method for purifying the desired product from the reaction mixture. For the separation and analysis of radiolabeled isomers like [11C]7m6BP and [11C]9m6BP, a combination of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) is utilized, as HPLC alone may not be sufficient to resolve the two isomers. nih.gov Recrystallization can also be used as a purification step. researchgate.net The differentiation between the N7 and N9 isomers is often confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shift of the C5 carbon of the purine ring is a key indicator; it is more shielded (around 123 ppm) for N7 isomers compared to N9 isomers (around 132 ppm). nih.govacs.org

Starting Materials and Reagent Selection for N7-Methylation

Derivatization from Substituted Purinethionesclockss.orgnih.gov

An alternative synthetic route to this compound involves the chemical transformation of a pre-existing 7-methylpurine scaffold. Specifically, this can be achieved through the chlorination of a 7-methyl-6-purinone or a related derivative. clockss.org

The synthesis can start from a 2-substituted 7-methyl-6-purinone. clockss.org This purinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the oxo group at the C6 position into a chloro group. clockss.org This reaction yields the corresponding 2-substituted this compound. clockss.org For instance, 2-methoxy-7-methyl-6-purinone and 2-methylthio-7-methyl-6-purinone react smoothly with phosphorus oxychloride to give the respective 6-chloro derivatives. clockss.org

These this compound derivatives can then be converted into 7-methyl-6-purinethiones by reacting them with thiourea (B124793). clockss.org Conversely, a 2-chloro-7-methyl-6-purinethione can serve as a starting material for further alkylation at the sulfur atom, demonstrating the interconvertibility of these compounds. nih.gov

Table 3: Synthesis of 6-Chloro-7-methylpurines from 7-Methyl-6-purinones

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Methoxy-7-methyl-6-purinone | Phosphorus oxychloride (POCl₃) | 2-Methoxy-6-chloro-7-methylpurine |

| 2-Methylthio-7-methyl-6-purinone | Phosphorus oxychloride (POCl₃) | 2-Methylthio-6-chloro-7-methylpurine |

| 2-Ethylthio-7-methyl-6-purinone | Phosphorus oxychloride (POCl₃) | 2-Ethylthio-6-chloro-7-methylpurine |

Data sourced from a study on the synthesis of azathioprine (B366305) analogs. clockss.org

Other Cyclization and Multi-step Syntheses of N7-Methylpurines

The synthesis of N7-methylpurines, including this compound, can be achieved through various multi-step strategies, often involving the cyclization of substituted imidazole (B134444) precursors. udel.eduthieme-connect.de A common and effective route begins with a 4-amino-1-methyl-1H-imidazole-5-carboxamide derivative. This precursor can be cyclized with different reagents to form the purine ring system. For instance, reacting 4-amino-1-methyl-1H-imidazole-5-carboxamide with formamide (B127407) yields 7-methylhypoxanthine. researchgate.net Similarly, using urea (B33335) or thiourea as the cyclizing agent leads to the formation of 7-methylxanthine (B127787) and 7-methyl-2-thioxanthine, respectively. researchgate.net

These resulting 7-methylpurinone or thione derivatives serve as crucial intermediates. To obtain the target this compound, these intermediates can undergo a chlorination reaction. clockss.org For example, 7-methyl-6-purinones can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to effectively replace the C6-oxo group with a chlorine atom, yielding the desired this compound. clockss.org This multi-step approach, starting from an imidazole and proceeding through a purinone intermediate, represents a versatile pathway to N7-methylated purines. thieme-connect.deresearchgate.net

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the C6 position of the purine ring. This position is highly susceptible to nucleophilic attack, making the compound a valuable intermediate for synthesizing a wide array of substituted purine derivatives. smolecule.com

Nucleophilic Substitution Reactions at the C6 Position

The chlorine atom at C6 is an excellent leaving group, facilitating nucleophilic substitution reactions (SNAr). smolecule.comresearchgate.net This reactivity allows for the introduction of diverse functional groups onto the purine scaffold, significantly expanding its chemical diversity. acs.orgnih.gov

Introduction of Various Substituents (e.g., O-, S-, N-, C-based nucleophiles)

A wide range of nucleophiles can be employed to displace the C6-chloro substituent, leading to the formation of new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds.

S-based Nucleophiles: The reaction of this compound with sulfur nucleophiles is well-documented. For instance, treatment with thiourea in ethanol (B145695), followed by hydrolysis, yields 7-methyl-6-mercaptopurine (B1664199). clockss.orgchemicalbook.com Similarly, sodium sulfide (B99878) (Na₂S) can be used to introduce the thiol group.

N-based Nucleophiles: Nitrogen nucleophiles, such as amines, readily react at the C6 position. The reaction of this compound with various amines, including heterocyclic amines like morpholine, under microwave irradiation has been shown to be an efficient method for synthesizing 6-amino-substituted purines. researchgate.net Studies have also reported the reaction of this compound with the sodium or ammonium (B1175870) salts of 5-nitroimidazoles. osi.lv

O-based Nucleophiles: Alkoxides can displace the chlorine to form 6-alkoxy-7-methylpurines. Although SNAr reactions with alcohols are a common method for C6 functionalization, the reaction may be influenced by substituents at other positions on the purine ring. researchgate.net

C-based Nucleophiles: Carbon-based nucleophiles can be introduced via metal-catalyzed cross-coupling reactions. A palladium-catalyzed reaction between 6-chloropurine derivatives and methylzinc bromide has been used to synthesize 6-methylpurine (B14201), demonstrating a method for C-C bond formation at this position. nih.gov

The table below summarizes various nucleophilic substitution reactions at the C6 position of this compound and its analogs.

| Nucleophile Type | Reagent Example | Product | Reaction Conditions |

| S-based | Thiourea | 7-Methyl-6-mercaptopurine | Ethanol, Reflux |

| N-based | Morpholine | 6-Morpholino-7-methylpurine | Microwave Irradiation |

| C-based | Methylzinc Bromide | 6-Methyl-7-methylpurine | (Ph₃P)₄Pd catalyst |

| S-based | Sodium Sulfide | 7-Methyl-6-mercaptopurine | DMF |

Formation of Biaryl Compounds via C6-Arylation

The formation of biaryl compounds through the arylation of the C6 position is a significant transformation of this compound. This is typically achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. chem-soc.si In this reaction, a 6-chloropurine derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. chem-soc.si Optimized procedures for the C6-arylation of 6-chloropurines have been developed using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with bases such as potassium carbonate in solvents like toluene (B28343) or aqueous dimethoxyethane (DME). chem-soc.si Research has shown that 7-benzyl-6-chloropurine, a close analog of this compound, can be successfully converted to its 6-phenyl derivative in good yield. chem-soc.si Another method involves the direct arylation of 6-chloropurine with aromatic compounds promoted by anhydrous aluminum chloride (AlCl₃). colab.ws

Comparative Reactivity with Other Halogenated Purines

The reactivity of the chlorine atom in this compound is influenced by the position of the methyl group on the purine ring. Kinetic studies measuring the reaction rates with hydroxide ions have shown that N7-methylated purines are generally more reactive than their N9-methyl isomers. rsc.org Specifically, at 20°C, this compound reacts more readily than 6-chloro-9-methylpurine (B14120) in nucleophilic substitution reactions. rsc.orglookchem.com

The reactivity is also compared to purines with halogens at other positions. For instance, the relative reactivities of methylsulphonyl groups (which are often prepared from the corresponding chloro derivatives) at the C2, C6, and C8 positions of the 7-methylpurine series were found to be 1 : 840 : 29,000, respectively, highlighting the significant influence of the substitution position on reactivity. rsc.org Furthermore, this compound is considered a less reactive scaffold for foundational studies when compared to more halogenated analogs like 2,6,8-trichloro-7-methylpurine. The additional chlorine atoms in the trichloro derivative enhance its electrophilic character, making it more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitutions

While the chemistry of this compound is dominated by nucleophilic substitution at the C6 position, the possibility of electrophilic aromatic substitution has also been considered. smolecule.com The purine ring system is inherently electron-deficient, which generally makes it resistant to attack by electrophiles unless activating groups are present on the ring. The existing literature on this compound and closely related analogs primarily focuses on its utility as a substrate for nucleophiles, and documented examples of electrophilic aromatic substitution on this specific compound are not prominent. smolecule.com

Modifications on the Methyl Group at N7

The chemical literature primarily focuses on the functionalization of the purine ring system of this compound, particularly at the C6, C2, and C8 positions, rather than on direct modification of the N7-methyl group. The N7 position is typically alkylated to introduce the methyl group, but subsequent reactions on this specific methyl group are not a commonly explored synthetic pathway. Studies on related N7-methylated purines, such as 7-methylguanosine, have investigated the effects of the N7-methyl group on molecular interactions and biological function rather than its chemical transformation. nih.gov Research indicates that functionalization, such as bromination, tends to occur at positions like C8 of the purine core. rsc.org The stability of the N-alkyl bond and the high reactivity of other sites on the purine ring mean that synthetic strategies almost exclusively use the N7-methyl group as a stable substituent while modifications are pursued elsewhere on the scaffold.

Formation of Thiols and Dithiones from this compound Precursors

The conversion of this compound into its corresponding thiol, 7-methyl-6-mercaptopurine (also known as 7-methyl-6-thiopurine), is a key transformation that leverages the reactivity of the C6-chloro group as an effective leaving group for nucleophilic aromatic substitution.

A direct and efficient method for this conversion involves the reaction of this compound with thiourea in an alcohol solvent. chemicalbook.com In a typical procedure, heating a solution of this compound with thiourea in ethanol under reflux leads to the formation of the desired thiol. chemicalbook.com The reaction proceeds via an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the final product. This method is advantageous due to its straightforward execution and good yields. chemicalbook.com Other sulfur nucleophiles, such as alkali metal hydrosulfides (e.g., potassium hydrosulfide), are also used in purine chemistry to displace chloro substituents and introduce mercapto groups. google.com

The synthesis of dithiones from this compound precursors is also achievable. For instance, a related precursor, 6-chloro-7-methyl-2-purinethione, can be treated with thiourea to displace the remaining chloro group, resulting in the formation of 7-methyl-2,6-dithioxanthine, a purine dithione. clockss.org For more general thionation reactions, powerful reagents like the tetraphosphorus (B14172348) decasulfide-pyridine complex (P₄S₁₀-pyridine) and Lawesson's reagent are employed in heterocyclic chemistry to convert carbonyl groups or other suitable functionalities into thiocarbonyls. organic-chemistry.orgnih.govmdpi.com These reagents offer robust methods for introducing sulfur into the purine core, although direct thionation of the C6-Cl bond is less common than nucleophilic substitution.

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Thiourea | Ethanol (EtOH) | 100 °C, reflux, 2 h | 7-Methyl-6-mercaptopurine | 66% | chemicalbook.com |

| 2-Chloro-7-methyl-6-purinethione | Thiourea | Not specified | Not specified | 7-Methyl-2,6-dithioxanthine | Not specified | clockss.org |

| 2-Chloro-7-methyl-6-purinethione | Benzyl chloride, KOH (aq) | Benzene (for crystallization) | Room temp, 30 min | 2-Chloro-6-benzylthio-7-methylpurine | Not specified | nih.gov |

Glycosylation and Nucleoside Analog Formation from this compound Derivatives

The synthesis of nucleoside analogs from purine derivatives like this compound is a cornerstone of medicinal chemistry. The primary methods involve either chemical glycosylation, most notably the Vorbrüggen method, or enzymatic transglycosylation.

Chemical Glycosylation (Vorbrüggen Method) The Vorbrüggen glycosylation is a widely used protocol for forming the crucial N-glycosidic bond between a heterocyclic base and a sugar moiety. scispace.comrsc.org The reaction typically involves several key steps:

Silylation of the Purine: The purine base, such as a 6-chloropurine derivative, is first silylated to enhance its solubility in nonpolar solvents and to activate it for the subsequent coupling. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA). tandfonline.com

Coupling with a Protected Sugar: The silylated purine is then reacted with a protected sugar donor, often a 1-O-acetyl or 1-halosugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).

Lewis Acid Catalysis: The reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), in an anhydrous aprotic solvent like acetonitrile or dichloroethane (DCE). tandfonline.comacs.org

A significant challenge in purine glycosylation is controlling the regioselectivity, as the reaction can yield both the kinetically favored N7-isomer and the thermodynamically more stable N9-isomer. scispace.comrsc.org Reaction conditions, including temperature, solvent, and the specific purine and catalyst used, can influence the ratio of these isomers. acs.orgnih.gov

Enzymatic Transglycosylation As an alternative to chemical synthesis, enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions. tandfonline.comresearchgate.net This approach utilizes nucleoside phosphorylase (NP) enzymes, such as purine nucleoside phosphorylase (PNP), to catalyze the transfer of a sugar moiety from a donor nucleoside to the purine base. mdpi.complos.org The process consists of two coupled reactions: the phosphorolysis of a donor nucleoside to generate an activated sugar-1-phosphate intermediate, followed by the condensation of this intermediate with the acceptor purine base (e.g., a 6-chloropurine derivative) to form the new nucleoside. mdpi.com This method avoids the need for protecting groups and often yields the desired β-anomer exclusively. researchgate.net

| Method | Purine Substrate | Sugar Donor / Reagents | Catalyst / Enzyme | Solvent / Conditions | Key Outcome / Yield | Reference |

|---|---|---|---|---|---|---|

| Vorbrüggen Glycosylation | 2-Amino-6-chloropurine (B14584) | 1-O-acetyl-2-O-benzoyl-3-O-tertbutyldiphenylsilyl-L-threofuranose, BSA | TMSOTf | Acetonitrile, 60 °C, 2.5 h | Regiospecific formation of the N9 isomer. | tandfonline.com |

| Vorbrüggen Glycosylation | 6-Chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose, DBU | TMSOTf | Acetonitrile | Yields of 20-48% were reported, with byproduct formation. | nih.gov |

| Vorbrüggen Glycosylation | 6-(2-Propylimidazol-1-yl)purine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ or TMSOTf | Acetonitrile or DCE, ambient temp. | Regiospecific N9 glycosylation, ~80% yield. | acs.org |

| Vorbrüggen (Ball Milling) | 6-Chloropurine (silylated) | Protected Ribose | TMSOTf | Liquid-Assisted Grinding (LAG) | Formation of N9 isomer, 78% isolated yield. | rsc.org |

| Enzymatic Transglycosylation | Various purine bases (e.g., N⁶-benzyladenine) | Thymidine (as 2'-deoxyribose donor) | E. coli PNP and TP | Tris-HCl buffer | Highly efficient synthesis of 2'-deoxynucleosides. | researchgate.netmdpi.com |

| Enzymatic Transglycosylation | N²-acetylguanine | 2'-Deoxyuridine | PNP | Neutral/alkaline pH buffer | Initial glycosylation at N7, followed by rearrangement to the more stable N9-glycoside. | tandfonline.com |

Biological Activities and Mechanistic Studies of 6 Chloro 7 Methylpurine and Its Analogs

Anticancer and Cytotoxic Activities

The purine (B94841) scaffold is a foundational element in numerous bioactive compounds due to its critical role in the synthesis and function of nucleic acids and enzymes. d-nb.info Modifications to the purine ring system have led to the development of various analogs with significant therapeutic potential, particularly in oncology. Among these, 6-Chloro-7-methylpurine and its derivatives have been the subject of research to evaluate their efficacy as anticancer agents.

Derivatives of this compound have demonstrated the ability to inhibit the proliferation of cancer cells. For instance, synthetic purine derivatives related to 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine have shown significant inhibition of cancer cell proliferation in various cell lines. These compounds are structurally similar to known cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle. By inhibiting CDKs, these purine analogs can induce cell cycle arrest, thereby halting the uncontrolled proliferation characteristic of cancer cells. nih.gov Specifically, some purine derivatives have been shown to cause cell cycle arrest at the S-phase in HL-60 cells. imtm.cz

The antiproliferative activity of these compounds is often evaluated using metrics like the IC50 value, which represents the concentration of a compound required to inhibit 50% of cell proliferation. nih.gov Studies have shown that certain 2,6,9-trisubstituted purine derivatives exhibit potent cytotoxic activity, with some compounds being more effective than the established anticancer drug cisplatin (B142131) in select cancer cell lines. imtm.cz

Analogs of this compound have exhibited selective anticancer activity against various human cancer cell lines. Research has demonstrated the efficacy of these compounds against glioblastoma (SNB-19), melanoma (C-32), and adenocarcinoma (MDA-MB-231) cell lines. d-nb.infonih.govresearchgate.net

For example, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, an analog, was identified as a potent compound against SNB-19 and C-32 cell lines, with its activity being comparable to that of cisplatin. nih.gov Similarly, other derivatives such as 2,6-dipropynylthio-7-methylpurine, 2-chloro-6,8-dipropynylthio-7-methylpurine, and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine have shown selective and potent activity against glioblastoma, melanoma, and adenocarcinoma cells, with IC50 values ranging from 0.07 to 4.08 µg/mL. d-nb.infonih.govresearchgate.net The anticancer activity is influenced by the nature and position of substituents on the purine framework. d-nb.inforesearchgate.net Generally, compounds with two alkynylthio groups have demonstrated greater activity than those with a single group. d-nb.inforesearchgate.net

| Compound Name | Cancer Cell Line | IC50 (µg/mL) |

| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | Glioblastoma (SNB-19) | 5.00 |

| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | Melanoma (C-32) | 7.58 |

| 2,6-dipropynylthio-7-methylpurine (4) | Glioblastoma (SNB-19), Melanoma (C-32), Adenocarcinoma (MDA-MB-231) | 0.07–4.08 |

| 2-chloro-6,8-dipropynylthio-7-methylpurine (14) | Glioblastoma (SNB-19), Melanoma (C-32), Adenocarcinoma (MDA-MB-231) | 0.07–4.08 |

| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine (15c) | Glioblastoma (SNB-19), Melanoma (C-32), Adenocarcinoma (MDA-MB-231) | 0.07–4.08 |

| Dialkylaminoalkylthio derivatives (4b, 4c, 4e, 4f) | Glioblastoma (SNB-19) | < 10 |

Several analogs of this compound have demonstrated anticancer activity that is comparable or, in some cases, superior to the widely used chemotherapy drug, cisplatin. d-nb.infonih.govnih.gov For instance, the compound 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) showed activity similar to cisplatin against glioblastoma (SNB-19) and melanoma (C-32) cell lines. nih.gov

Furthermore, a study on 2,6,9-trisubstituted purine derivatives found that one compound, 7h, was more effective than cisplatin in four of the seven cancer cell lines tested. imtm.cz This compound also exhibited significantly higher selectivity towards cancer cells over normal cells compared to cisplatin. imtm.cz Some compounds showed IC50 values ranging from 0.07 to 4.08 µg/mL against glioblastoma, melanoma, and adenocarcinoma cell lines, indicating potent activity that can be stronger than cisplatin in certain contexts. d-nb.infonih.govresearchgate.net

A crucial aspect of developing new anticancer drugs is ensuring they have minimal toxicity towards healthy cells. To this end, various 7-methylpurine derivatives have been tested for their cytotoxic effects on normal human fibroblasts (HFF-1). d-nb.infonih.govresearchgate.net

Research has shown that some of the most promising anticancer compounds, such as 2,6-dipropynylthio-7-methylpurine, 2-chloro-6,8-dipropynylthio-7-methylpurine, and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine, were also evaluated for their cytotoxicity against HFF-1 cells. d-nb.infonih.govresearchgate.net One particular analog, 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b), which was highly active against certain cancer cell lines, exhibited low toxicity towards HFF-1. nih.gov This selectivity is a desirable characteristic for a potential anticancer drug candidate.

The structural versatility of the purine ring allows for the synthesis of a wide array of derivatives with potential as anticancer drugs. d-nb.infofrontiersin.org Heterocyclic compounds containing five-membered rings, such as the purine structure, are of significant interest in medicinal chemistry for developing novel anticancer therapies. frontiersin.org

Several derivatives of 7-methylpurine have emerged as promising candidates. For example, 2,6-dipropynylthio-7-methylpurine, 2-chloro-6,8-dipropynylthio-7-methylpurine, and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine have been identified as particularly promising due to their selective and potent action against glioblastoma, melanoma, and adenocarcinoma cell lines. d-nb.infonih.govresearchgate.net The ability of these compounds to induce apoptosis and cause cell cycle arrest further supports their potential for development into effective anticancer agents. imtm.cz

Cytotoxicity against Normal Human Fibroblasts (HFF-1)

Enzyme Inhibition Studies

The biological activity of this compound and its analogs is often linked to their ability to interact with and inhibit various enzymes. The purine structure is a key component of molecules like ATP, making purine analogs potential competitive inhibitors for enzymes that bind ATP, such as kinases.

Derivatives of 6-Benzylamino-2-(2-hydroxyethylamino)-7-methylpurine, for instance, are known to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. Another area of investigation is the inhibition of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). 7-Methylguanine, a related purine derivative, acts as a competitive inhibitor of PARP. nih.gov Furthermore, some purine analogs have been investigated for their ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. scielo.br

The introduction of substituents at various positions on the purine ring can modulate the inhibitory activity and selectivity of these compounds towards different enzymes. d-nb.info For example, 2-acetylenyl-6,9-disubstituted purine analogs have shown selectivity in inhibiting cyclin-dependent kinase 1 (CDK1-cyclin B). nih.gov

Inhibition of Kinases in Tumor Cell Proliferation

Purine analogs represent a significant class of compounds investigated for their potential as kinase inhibitors, a key strategy in anticancer drug development. Kinases are crucial enzymes that regulate cell signaling pathways involved in cell proliferation, survival, and migration. nih.gov The introduction of substituents at various positions of the purine ring has been shown to enhance both the binding affinity and selectivity of these compounds for different kinases. nih.gov

While direct biological data for this compound is not extensively documented in publicly available research, studies on structurally similar purine derivatives provide valuable insights into its potential activity. For instance, 7-deazapurine analogs have demonstrated potent inhibition of dual-specificity tyrosine-regulated kinase (TTK) and CDC2-like kinase 2 (CLK2), with IC₅₀ values in the low nanomolar range. vulcanchem.com The methylation at the N7 position in purine derivatives has been correlated with improved metabolic stability and oral bioavailability in preclinical cancer models. vulcanchem.com Furthermore, the chlorine atom at the C6 position is a key feature, as halogenated purines have shown activity against various kinases. vulcanchem.com The anticancer activity of some 2,6,8-trisubstituted 7-methylpurines has been demonstrated against several cancer cell lines, including glioblastoma (SNB-19), melanoma (C-32), and adenocarcinoma (MDA-MB-231). d-nb.info For example, 2-chloro-6,8-dipropynylthio-7-methylpurine and 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine have shown significant activity with low IC₅₀ values. d-nb.info

Table 1: Anticancer Activity of Selected 7-Methylpurine Analogs

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 2,6-dipropynylthio-7-methylpurine | SNB-19 | 0.07 |

| 2-chloro-6,8-dipropynylthio-7-methylpurine | C-32 | 4.08 |

| 2-chloro-6,8-di(N-morpholinylbutynylthio)-7-methylpurine | MDA-MB-231 | 3.14 |

Data sourced from a study on the anticancer activity of multisubstituted purines. d-nb.info

Inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the receptor tyrosine kinase family, and their overactivity is implicated in the development and progression of several cancers. nih.govmdpi.com Consequently, they are important targets for cancer therapy. mdpi.commdpi.com Purine-based scaffolds have been explored for their potential to inhibit these receptors.

Although direct inhibitory data for this compound on EGFR and HER2 is limited, studies on analogous compounds suggest potential activity. For instance, a 6-bromo-7-methyl-7H-purine derivative was found to induce G2/M cell cycle arrest and apoptosis in human breast cancer SKBR3 cells through the selective inhibition of EGFR/HER2 dual kinase activity. ethernet.edu.et This indicates that the 7-methylpurine scaffold with a halogen at the 6-position can be a promising starting point for the development of EGFR/HER2 inhibitors. The inhibition of these receptors blocks downstream signaling pathways like MAPK and PI3K-Akt, which are crucial for tumor cell growth and proliferation. mdpi.commdpi.com

Interaction with Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. scbt.com This enzyme is a target for therapeutic intervention, and its interaction with purine analogs is of significant interest.

Analogs of this compound have been shown to interact with PNP. For instance, 6-methylpurine (B14201) is known to be an inhibitor of PNP. scbt.com On the other hand, 7-methyl-6-thioguanosine (B160171) (MESG), a chromogenic substrate, is converted by PNP to 7-methyl-6-thioguanine. medchemexpress.com This reaction is utilized in assays to determine the activity of PNP and to quantify inorganic phosphate. medchemexpress.comcytoskeleton.com E. coli PNP, in particular, exhibits a broad substrate tolerance, accepting various 6-substituted purine ribonucleosides. nih.gov This includes compounds with steric and hydrophobic groups at the 6-position, suggesting that this compound could also be a substrate or inhibitor for bacterial PNP. nih.gov

Modulation of Purine Metabolism Enzymes

The purine metabolic pathway is a complex network of enzymatic reactions essential for the synthesis of nucleotides required for DNA and RNA production. Modulation of the enzymes in this pathway is a strategy for developing antimetabolites for cancer and other diseases.

This compound, as a purine derivative, has the potential to interact with various enzymes in this pathway. For example, it serves as a key intermediate in the synthesis of 7-methyluric acid, a process mediated by enzymes like xanthine (B1682287) oxidase. The presence of gut microbiota can also influence host purine metabolism by converting purine nucleosides into purine bases. mdpi.com The structural similarity of this compound to natural purines suggests it could influence adenosine (B11128) receptors and other purine-related pathways.

Receptor Ligand Interactions

Ligand Affinity for Various Receptors (e.g., Histamine (B1213489) H3 receptors, Adenosine receptors)

This compound and its analogs have been investigated as ligands for various G protein-coupled receptors (GPCRs), including histamine H3 receptors (H3R) and adenosine receptors (ARs). These receptors are involved in a wide range of physiological processes and are important drug targets. mdpi.com

Histamine H3 Receptors: Halogenated purines have been identified as high-affinity ligands for H3Rs. vulcanchem.com Some derivatives have demonstrated Kᵢ values in the nanomolar range, indicating potent receptor binding. vulcanchem.com For example, certain substituted purine derivatives have shown high affinities for the H3R, with Kᵢ values as low as 2.91 nM. researchgate.net

Adenosine Receptors: Adenosine receptors, which are divided into A₁, A₂A, A₂B, and A₃ subtypes, are also targeted by purine derivatives. The introduction of substituents at the 2-, 6-, and 9-positions of the purine ring can significantly enhance binding affinity and selectivity. nih.gov For instance, N⁶-substituted 9-methyladenines have been shown to be potent adenosine receptor antagonists.

Table 2: Binding Affinities of Selected Purine Analogs for Histamine H3 Receptor

| Compound | Kᵢ (nM) |

|---|---|

| Derivative 3d (2,6-dichlorobenzyl at N-9) | 2.91 |

| Derivative 3h (2,6-dichlorobenzyl at N-9) | 5.51 |

| Pitolisant (reference drug) | 6.09 |

Data sourced from a study on substituted purines as histamine H3 receptor ligands. researchgate.net

Structure-Activity Relationships in Receptor Binding

The biological activity of this compound analogs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided insights into how different substituents on the purine ring influence receptor binding affinity and selectivity.

For histamine H3 receptor ligands, the purine scaffold appears to enhance affinity, with the nitrogen at position 7 (N-7) potentially forming a hydrogen bond with key amino acid residues in the receptor's binding pocket. researchgate.net The nature of the substituent at the N-9 position is also critical, with bulky groups like 2,6-dichlorobenzyl leading to high affinity. researchgate.net

In the case of adenosine receptor antagonists, substitutions at the N⁶ position of 9-methyladenine (B15306) can markedly increase potency, particularly at A₁ receptors. For example, an N⁶-cyclopentyl group increases potency over 100-fold compared to the unsubstituted 9-methyladenine. The nature and position of halogen atoms on the purine ring also play a crucial role. vulcanchem.com For instance, in a series of 2-aryl-6-morpholinopurine derivatives, the 9-methylpurine (B1201685) derivatives were generally less potent but more selective for adenosine receptors compared to the 9H-purine derivatives.

Antiparasitic and Antiviral Activities

Activity against Kinetoplastids (e.g., Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei)

Kinetoplastids, a group of flagellated protozoa, are responsible for several significant human diseases, including Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania infantum), and human African trypanosomiasis (Trypanosoma brucei). uantwerpen.bemsf.orgfrontiersin.org These parasites are auxotrophs for purines, meaning they cannot synthesize these essential molecules de novo and must acquire them from their host. uantwerpen.benih.govnih.gov This dependency makes the purine salvage pathway an attractive target for the development of antiparasitic drugs. nih.govnih.govmdpi.com

Modified purine nucleoside analogs, such as derivatives of 6-methyl-7-deazapurine, have shown promise as broad-spectrum agents against these parasites. uantwerpen.be Research has demonstrated that certain analogs exhibit activity against all three species: T. cruzi, L. infantum, and T. brucei. uantwerpen.be For instance, 7-chloro and 7-ethyl modified 6-methyl tubercidin (B1682034) derivatives have been identified as having broad-spectrum antikinetoplastid activity. uantwerpen.be

The following table summarizes the in vitro activity of selected 7-deazapurine nucleoside analogs against various kinetoplastid parasites.

| Compound | Modification | Target Parasite | Activity |

| 7-chloro analog | 7-chloro modified 6-methyl tubercidin | Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei brucei, T. b. rhodesiense | Active against all species |

| 7-ethyl analog | 7-ethyl modified 6-methyl tubercidin | Trypanosoma cruzi, Leishmania infantum, Trypanosoma brucei brucei, T. b. rhodesiense | Active against all species |

These findings highlight the potential of targeting the unique purine metabolism of kinetoplastids for the development of new therapeutic interventions.

Inhibitors of Purine Salvage Pathways in Parasites

The reliance of parasitic protozoa on the purine salvage pathway for their survival has made the enzymes within this pathway key targets for chemotherapeutic intervention. nih.govnih.gov Unlike their mammalian hosts, these parasites lack the machinery for de novo purine synthesis and must scavenge purines from their environment. uantwerpen.benih.gov This fundamental metabolic difference provides a therapeutic window for the design of selective inhibitors that target parasitic enzymes without affecting the host. nih.gov

Key enzymes in the purine salvage pathways of Trypanosoma, Leishmania, and Plasmodium species have been extensively studied as potential drug targets. nih.gov The goal is to develop inhibitors that can cause parasite death or growth arrest by disrupting their ability to acquire essential purines. nih.gov One approach involves the use of "subversive substrates," which are compounds that are metabolized by parasitic enzymes into toxic substances. nih.gov

For example, in Plasmodium falciparum, the causative agent of malaria, the purine salvage pathway is critical for its survival. plos.org Inhibitors of purine nucleoside phosphorylase (PNP), an enzyme in this pathway, have shown lethal effects on the parasite in culture. plos.org Transition state analogue inhibitors of PNP, such as DADMe-Immucillin-G (BCX4945), have demonstrated efficacy in animal models of malaria. plos.org

The following table outlines key enzymes in the parasite purine salvage pathway that are considered potential drug targets.

| Enzyme | Parasite(s) | Role in Purine Salvage |

| Purine Nucleoside Phosphorylase (PNP) | Plasmodium falciparum | Cleaves purine nucleosides |

| Adenosine Kinase (AdK) | Leishmania donovani | Phosphorylates adenosine |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Trypanosoma cruzi | Converts hypoxanthine (B114508) and guanine (B1146940) to IMP and GMP |

The development of potent and specific inhibitors for these enzymes remains a significant area of research in the fight against parasitic diseases.

Anti-HCV Activity

The hepatitis C virus (HCV) is a major global health concern, affecting millions of individuals worldwide. nih.gov Research into new antiviral agents has explored various molecular targets, including the viral RNA polymerase. Nucleoside and nucleotide analogs have emerged as a promising class of compounds for inhibiting HCV replication. nih.govasm.org

Specifically, 2'-C-methyl nucleosides have been a focus of investigation as potential anti-HCV agents. nih.gov While 2'-C-methyl-adenosine and 2'-C-methyl-guanosine have shown activity, researchers have also synthesized and evaluated a range of modified purine 2'-C-methyl-nucleosides. nih.gov However, many of these analogs with modifications at the 6-position of the purine base did not exhibit significant anti-HCV activity. nih.gov This lack of activity may be due to inefficient cellular uptake or metabolism to the active triphosphate form. nih.gov

In contrast, other studies have shown that certain 6-chloropurine (B14466) derivatives can exhibit anti-HCV properties. For instance, 6-[(6'-chlorocoumarin-3'-yl)methylthio]purine demonstrated notable inhibitory ability against HCV replication. mdpi.com Furthermore, masking the 5'-hydroxyl group of 6-chloropurine-2'-deoxyriboside (B7971090) has been shown to be an effective strategy for developing anti-HCV agents, with a 5'-O-benzoyl analogue showing high potency. researchgate.net

The following table summarizes the anti-HCV activity of select purine derivatives.

| Compound | Modification | Assay System | EC₅₀ |

| 6-chloropurine-2'-deoxyriboside | 5'-O-unmasked | HCV replicon | 47.2 µM researchgate.net |

| 5'-O-benzoyl-6-chloropurine-2'-deoxyriboside | 5'-O-masked | HCV replicon | 6.1 µM researchgate.net |

| 6-[(6'-chlorocoumarin-3'-yl)methylthio]purine | Coumarin conjugate | HCV subgenomic replicon | 6.6 - 9.4 µM mdpi.com |

These findings suggest that specific structural modifications to the purine scaffold can significantly impact anti-HCV activity, offering avenues for the development of novel therapeutics.

Biochemical Pathway Modulation

Influence on Cellular Functions

Substituted purines, including this compound and its analogs, represent a class of compounds with the potential to modulate various cellular functions. d-nb.info The purine nucleus is a fundamental component of nucleic acids and enzymes, and synthetic modifications can lead to compounds that interact with and influence these key biological molecules. d-nb.info

For instance, 6-bromo-7-methyl-7H-purine has been investigated for its ability to inhibit key signaling pathways, such as those involving the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound also acts as a phosphodiesterase inhibitor, which can affect cellular processes regulated by cyclic nucleotides. The physicochemical properties of many substituted purine derivatives allow them to bind tightly to hydrophobic pockets within disease-relevant proteins like kinases, sulfatases, and phosphorylases, thereby influencing their activity and the progression of disease. d-nb.info

The following table provides examples of how substituted purines can influence cellular functions.

| Compound/Analog | Cellular Target/Pathway | Effect |

| 6-bromo-7-methyl-7H-purine | EGFR and HER2 signaling pathways | Inhibition |

| 6-bromo-7-methyl-7H-purine | Phosphodiesterase | Inhibition |

| Substituted purine derivatives | Kinases, sulfatases, phosphorylases | Binding and modulation of activity d-nb.info |

The ability of these compounds to interact with and modulate critical cellular pathways underscores their potential as tools for biochemical research and as starting points for drug discovery.

Role in Drug Development Targeting Purinergic Receptors

Purinergic receptors, which are activated by purine nucleotides and nucleosides, are involved in a wide range of physiological processes, including neurotransmission and inflammatory responses. smolecule.com This makes them attractive targets for drug development. Halogenated purines, such as 6-chloro-7-(2-fluorobenzyl)-7H-purine, are being investigated as potential ligands for these receptors. smolecule.com

The structural characteristics of these compounds, including the presence and position of halogen atoms, can significantly influence their binding affinity and selectivity for different purinergic receptor subtypes. smolecule.com Molecular dynamics simulations have shown that halogenated purines can form specific hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of these receptors. smolecule.com These interactions are crucial for enhancing the binding affinity and specificity of the compounds. smolecule.com

The following table highlights the potential applications of purine analogs in targeting purinergic receptors.

| Compound/Analog | Target | Potential Therapeutic Application |

| 6-Chloro-7-(2-fluorobenzyl)-7H-purine | Purinergic receptors | Treatment of conditions related to neurotransmission and inflammation smolecule.com |

| Halogenated purines | Purinergic receptors | Development of selective receptor ligands |

The study of structure-activity relationships among these purine analogs is essential for designing more potent and selective drugs that target purinergic signaling pathways. smolecule.com

Metabolic Conversion to Active Metabolites

The metabolic pathway of 6-chloropurine, a related compound, involves conversion to S-(6-purinyl)glutathione, which is then further metabolized to 6-mercaptopurine (B1684380). nih.govchemsrc.com This conversion process is considered a potential mechanism for the antitumor activity of 6-chloropurine. chemsrc.com Studies with 9-norbornyl-6-chloropurine (NCP), an analog of this compound, have identified three primary metabolites: a glutathione (B108866) conjugate (NCP-GS), NCP-cysteinylglycine, and NCP-cysteine. iiarjournals.orgresearchgate.net The formation of these metabolites was significantly reduced by both glutathione-S-transferase (GST) inhibition and glutathione (GSH) depletion, which in turn increased the cytotoxicity of NCP. researchgate.net This suggests that the interaction with cellular GSH is a critical step in the metabolism and activity of these compounds. iiarjournals.orgresearchgate.net

The biotransformation of 6-chloropurine to its S-(purinyl)glutathione conjugate is dependent on glutathione-S-transferase (GST). nih.gov Hepatic and renal GSTs have been shown to metabolize 6-chloropurine to its glutathione conjugate. nih.gov In rats, following administration of 6-chloropurine, the glutathione conjugate is excreted in the bile. nih.gov Further metabolism leads to the formation of 6-mercaptopurine and its metabolites, which are found in plasma, liver, and kidney. nih.gov

| Precursor Compound | Key Metabolites | Significance of Conversion |

| 6-Chloropurine | S-(6-purinyl)glutathione, 6-Mercaptopurine | Potential mechanism for antitumor activity. nih.govchemsrc.com |

| 9-Norbornyl-6-chloropurine (NCP) | NCP-GS, NCP-cysteinylglycine, NCP-cysteine | Interaction with GSH is crucial for its mechanism of action. iiarjournals.orgresearchgate.net |

Brain Efflux Systems and GSH-Conjugate Formation

This compound and its analogs are designed to be lipophilic, allowing them to cross the blood-brain barrier. acs.org Once inside the brain, they undergo conjugation with intracellular glutathione (GSH), a reaction catalyzed by glutathione transferases (GSTs). This process transforms the initial compound into a hydrophilic GSH conjugate. acs.orgnih.gov

This metabolic conversion is a key feature of a "pro-probe" approach for the non-invasive imaging of multidrug resistance-associated protein 1 (MRP1) function in the brain using positron emission tomography (PET). The rationale is that the membrane-penetrating pro-probe is rapidly converted into a radiolabeled MRP substrate (the GSH conjugate) within the brain. Since the resulting GSH conjugate is water-soluble and cannot easily cross the blood-brain barrier by passive diffusion, its clearance from the brain is primarily mediated by efflux transporters like MRP1. acs.orgnih.gov

Studies using radiolabeled this compound ([¹⁴C]7m6CP) in rats have demonstrated high brain uptake followed by gradual clearance. nih.gov Metabolite analysis confirmed that the radioactivity in the brain after the initial phase was predominantly from the GSH conjugate. nih.gov The clearance rate of this conjugate from the brain provides a measure of the activity of GSH-conjugate efflux systems. nih.gov

Several transporters are involved in the efflux of these GSH conjugates from the brain. Mrp1 is thought to be involved in the efflux from brain parenchymal cells into the extracellular space. nih.govnih.gov From the extracellular space, the GSH conjugate is likely cleared across the blood-brain barrier by a combination of transporters, including Oat3 and Mrp4. nih.govnih.gov

| Compound | Key Process | Significance |

| This compound | Crosses blood-brain barrier, undergoes intracellular GSH conjugation. nih.gov | Forms a substrate for brain efflux pumps, enabling the study of their function. |

| 6-Bromo-7-[¹¹C]methylpurine | Enters the brain and is converted to its GSH conjugate. nih.govnih.gov | Used as a PET tracer to investigate the roles of Mrp1, Mrp4, and Oat3 in brain efflux. nih.govnih.gov |

Other Biological Activities

Immunomodulatory Effects

Purine analogs, as a class, are known to possess immunomodulatory effects. clockss.orgresearchgate.net Azathioprine (B366305), a prodrug that is converted to 6-mercaptopurine, has been shown to decrease the production of antibodies and has recognized immunosuppressive properties. researchgate.netclockss.org The mechanism of action for these effects is believed to involve the interference with DNA and RNA synthesis, which has an antiproliferative effect on lymphocytes. clockss.org Some purine analogs also exhibit direct anti-inflammatory properties by inhibiting the function of cytotoxic T cells and natural killer cells. clockss.org While direct studies on the immunomodulatory effects of this compound are not extensively detailed in the provided results, the broader class of purine analogs it belongs to is well-established in this regard. clockss.orgmedchemexpress.com

Anti-inflammatory Effects

Certain purine derivatives have demonstrated anti-inflammatory properties. clockss.orgclockss.org For instance, azathioprine and its metabolites have direct anti-inflammatory effects. clockss.org Analogs of this compound, specifically 2- and 6-(dialkylaminoalkylthio)-7-methylpurines, have shown potential anti-inflammatory activity. clockss.org The anti-inflammatory effects of some purine compounds are linked to their ability to inhibit the function of immune cells involved in inflammatory responses. clockss.org

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

The biological activity of purine (B94841) derivatives, including 6-chloro-7-methylpurine, is intricately linked to the nature and position of substituents on the purine core. Understanding these structure-activity relationships (SAR) is crucial for the design of new therapeutic agents.

Influence of Substituents at C2, C6, and C8 on Biological Activity

The C2, C6, and C8 positions of the purine ring are key sites for modification to modulate biological activity. The 6-chloro group in this compound serves as a versatile handle for introducing various substituents through nucleophilic substitution reactions.

Studies on related purine analogs have demonstrated that the introduction of different groups at these positions can significantly impact their therapeutic potential, such as anticancer and antiviral activities. For instance, in a series of 2,6,8-trisubstituted 7-methylpurines, the nature of the substituents at C2, C6, and C8 was found to be a determining factor for their anticancer activity. d-nb.infonih.gov It was observed that compounds with two alkynylthio groups generally exhibited higher activity than those with only one. nih.gov

Specifically, 2,6-dipropynylthio-7-methylpurine and 2-chloro-6,8-dipropynylthio-7-methylpurine were identified as promising anticancer compounds. d-nb.infonih.gov The presence of a chlorine atom at C2, in conjunction with other substituents at C6 and C8, can thus contribute to potent biological effects. d-nb.infonih.gov The order of reactivity for nucleophilic displacement on the purine ring is generally C8 > C6 > C2, although this can be influenced by the presence of an anion on an imidazole (B134444) nitrogen, which directs nucleophilic attack towards the pyrimidine (B1678525) moiety (C6 > C2 > C8). thieme-connect.de

The introduction of a trifluoromethyl group at C6, facilitated by a C2 nitro substituent, has also been explored, highlighting the interplay between substituents at different positions. google.com Furthermore, the substitution pattern on the purine ring can influence inhibitory activity against enzymes like Rho-associated serine/threonine kinases (ROCKs), where modifications at C2 and C8 of 6-substituted purines can affect their anti-metastatic potential. researchgate.net

Table 1: Impact of C2, C6, and C8 Substituents on Anticancer Activity of 7-Methylpurine Derivatives

| Compound | C2 Substituent | C6 Substituent | C8 Substituent | Anticancer Activity |

| 4 | Propynylthio | Propynylthio | H | Promising |

| 14 | Chloro | Propynylthio | Propynylthio | Promising |

| 15c | Chloro | N-morpholinylbutynylthio | N-morpholinylbutynylthio | Promising |

Data sourced from a study on multisubstituted purines and xanthines. nih.gov

Impact of N7-Methylation on Purine Biological Properties

The methylation at the N7 position of the purine ring, as seen in this compound, has a significant effect on the molecule's electronic and biological properties. N-methylation is a known strategy to enhance the electron-donor properties of purines. pnas.org For some purines, methylation at the N7 position can have a strong activating effect on these donor properties. pnas.org

From a biological standpoint, N7-alkylation can alter the hydrogen-bonding patterns of guanine (B1146940) when it pairs with other DNA bases. researchgate.net While N7-alkylation of guanine in DNA can occur through exposure to mutagens, N7-alkylated purines also exist endogenously and play various roles. u-szeged.hu For example, N7-methylguanosine derivatives are integral components of mRNA cap structures, involved in mRNA metabolism and transport. u-szeged.hu

In the context of antiviral research, N7-methylation of the viral RNA cap has been shown to be crucial for maximal virulence of coronaviruses by preventing innate immune recognition. nih.gov Several N7-substituted purine derivatives have demonstrated interesting cytotoxic, inhibitory, and antiviral activities. acs.org The presence of the N7-methyl group can influence the binding affinity and specificity of the purine derivative to its molecular targets.

Role of Halogenation (e.g., Chlorine, Fluorine) on Reactivity and Biological Efficacy

Halogenation, the introduction of halogen atoms like chlorine or fluorine, is a common strategy in medicinal chemistry to enhance the biological efficacy of a molecule. mt.com The presence of a chlorine atom, as in this compound, plays a pivotal role in its reactivity and potential as a synthetic intermediate. The carbon-chlorine bond can be displaced by nucleophiles, allowing for the synthesis of a wide array of derivatives.

The introduction of a chlorine atom can significantly improve the biological activity of a molecule. nih.gov This can be attributed to several factors, including increased lipophilicity, which can lead to higher concentrations of the compound at the biological target. nih.gov Furthermore, the electronic effects of the chlorine atom can lead to tighter interactions within the binding pocket of a protein. nih.gov

Fluorine, being highly electrophilic, can also be introduced to modulate activity. wikipedia.org Studies on other heterocyclic systems have shown that halogenation can have a size-dependent effect on receptor affinity. acs.org For instance, monohalogenation at certain positions can lead to potent ligands, while dihalogenation may decrease affinity. acs.org The specific halogen and its position are therefore critical in determining the biological outcome. mt.com

Stereochemical Considerations and Activity

While this compound itself is achiral, the introduction of chiral substituents can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with biological targets, which are often chiral themselves.

In studies of related purine derivatives, enantioselective recognition has been observed, with some eutomers (the more active stereoisomer) exhibiting significantly higher affinity for their target receptors. acs.org For example, in a series of A2B adenosine (B11128) receptor antagonists, enantioselective binding was a notable feature. acs.org This highlights the importance of considering stereochemistry when designing new purine-based therapeutic agents. The synthesis of specific stereoisomers and the evaluation of their individual biological activities are crucial steps in the drug discovery process.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the interactions of molecules like this compound at an atomic level, offering insights that can guide the design of new and more effective drugs.

Molecular Dynamics Simulations for Interaction Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide detailed information about the conformational changes and fluctuations of biomolecules, such as proteins and nucleic acids, and their interactions with ligands like this compound. researchgate.netiitm.ac.in

MD simulations can be employed to investigate the binding mechanisms of inhibitors to their target enzymes. nih.gov By simulating the unbinding process, it is possible to gain insights into transient and dynamic interactions that may not be apparent from static crystal structures. nih.gov This information can help in identifying accessory binding sites and understanding the forces that govern ligand binding. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The electronic structure analysis derived from DFT helps in predicting the molecule's reactivity. mdpi.com For instance, by calculating the distribution of electron density, researchers can identify the most electrophilic and nucleophilic sites. In the case of substituted purines, DFT is used to predict reaction pathways and the activation energies for reactions like nucleophilic substitution, where the chlorine atom at the C6 position is a key reactive site. The 7-methyl group is significant as it locks the purine into the 7H-tautomer, which directs reactivity preferentially to the C6 position. Computational studies can quantify the higher electrophilicity at the C6 carbon compared to other positions on the purine ring, which is crucial for designing synthetic routes to new derivatives.

Furthermore, DFT is utilized to understand how modifications to the purine scaffold influence its electronic properties and subsequent biological activity. researchgate.net By modeling different derivatives, researchers can predict how various functional groups will alter the molecule's reactivity and interaction with biological targets.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net For purine derivatives, the HOMO-LUMO gap helps to explain the charge transfer interactions that occur within the molecule. irjweb.comijarset.com

In this compound, the HOMO is typically distributed over the electron-rich regions of the purine ring system, while the LUMO is localized on the electron-deficient areas. The analysis of these orbitals provides insight into which parts of the molecule are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net For instance, the transition of an electron from the HOMO to the LUMO corresponds to the lowest energy electronic excitation, which can be correlated with the molecule's absorption spectrum. schrodinger.com Theoretical calculations of the HOMO-LUMO gap for related 6-chloropurines have been performed, providing a basis for understanding the electronic behavior of this compound. scivisionpub.com

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Purine-related Structures Note: Data for illustrative purposes based on typical DFT calculations for similar compounds, as specific values for this compound are not publicly available.

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference/Method |

|---|---|---|---|---|

| Representative Organic Dye | ~ -6.16 | ~ -2.09 | ~ 4.07 | researchgate.net |

| Substituted Pyridine | ~ -7.47 | ~ -0.68 | ~ 6.79 | mdpi.com |

| Generic PAH Molecule | Varies | Varies | 0.64 - 6.59 | researchgate.net |

Docking Studies for Enzyme Inhibition and Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of protein-ligand interactions. researchgate.netnih.gov For purine derivatives like this compound, docking studies are frequently employed to evaluate their potential as inhibitors of enzymes, particularly kinases, which are common targets in cancer therapy.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The this compound molecule is then placed into the active site of the enzyme, and its binding conformation and affinity are calculated using a scoring function. researchgate.net These calculations can predict the binding energy (often in kcal/mol), with lower values indicating a more favorable interaction. nih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and amino acid residues in the active site. researchgate.netfrontiersin.org The chlorine atom at the C6 position of this compound can participate in halogen bonding, which is recognized as a significant interaction for the stability of protein-ligand complexes. researchgate.net Such studies guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance binding affinity.

Table 2: Illustrative Binding Energies from Docking Studies of Enzyme Inhibitors Note: These values are examples from studies on various inhibitors to illustrate typical data obtained from docking analyses.